N-(2,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound with potential applications in medicinal chemistry and biological research. This compound features a unique structural framework that integrates a dimethoxyphenyl group, a triazolopyrimidine core, and a thioacetamide functionality.
The synthesis of N-(2,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves several key steps:
Common reagents used in these reactions include sodium hydride as a base and solvents like dimethylformamide (DMF). Reaction conditions are optimized to enhance yield and purity through techniques such as high-performance liquid chromatography (HPLC) .
The molecular structure of N-(2,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can be depicted as follows:
COc1ccc(NC(=O)CSc2ncnc3c2nnn3Cc2ccccc2F)cc1OC
This notation provides a way to represent the compound's structure in a linear format that describes its connectivity and functional groups .
N-(2,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can participate in various chemical reactions due to its functional groups:
These reactions are crucial for understanding the reactivity and potential modifications of the compound in synthetic chemistry .
The mechanism of action for N-(2,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific biological targets:
This compound has been studied for its potential inhibitory effects on certain biological pathways related to cancer and inflammatory diseases .
These properties are essential for determining the handling and application of the compound in laboratory settings .
N-(2,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several notable applications in scientific research:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3